2,4-Dihydroxyacetophenone 5-sulfate
Description
Historical Background and Discovery
2,4-Dihydroxyacetophenone 5-sulfate was first identified as a metabolite in pharmacological studies of traditional herbal formulations. Its discovery emerged from investigations into the metabolism of paeonol, a bioactive component of Paeonia lactiflora, a plant used in traditional Chinese medicine. In 1999, researchers detected this compound in rat urine following oral administration of paeonol, marking its initial characterization as a sulfated metabolite. Subsequent studies in 2006 confirmed its presence in rat plasma after the ingestion of "Shuangdan" granules, a herbal preparation containing Salvia miltiorrhiza and Paeonia lactiflora. These early findings positioned 2,4-dihydroxyacetophenone 5-sulfate as a critical intermediate in the biotransformation of phenolic compounds, spurring further research into its biochemical roles.
Nomenclature and Classification
The compound’s systematic IUPAC name is (5-acetyl-2,4-dihydroxyphenyl) hydrogen sulfate , reflecting its structural features:
- A phenyl ring substituted with hydroxyl groups at positions 2 and 4
- An acetyl group at position 1
- A sulfated oxygen at position 5.
It belongs to two primary chemical classes:
- Alkyl-phenylketones : Characterized by an aromatic ring bonded to a ketone group and an alkyl chain.
- Aryl sulfates : Defined by the presence of a sulfate ester group (-OSO$$_3^-$$) attached to an aromatic ring.
Its molecular formula is C$$8$$H$$8$$O$$_6$$S , with a molecular weight of 232.21 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 10657183 |
| SMILES | CC(=O)C1=CC(=C(C=C1O)O)OS(=O)(=O)O |
| InChIKey | CYVRFZMFCIXKPO-UHFFFAOYSA-N |
Position in Phenolic Sulfate Chemistry
2,4-Dihydroxyacetophenone 5-sulfate occupies a niche in phenolic sulfate chemistry due to its dual functionalization:
- Hydroxyl groups enable participation in hydrogen bonding and redox reactions.
- The sulfate ester enhances water solubility, facilitating renal excretion and interaction with phase II metabolic enzymes.
Comparative studies highlight its structural similarity to other biologically active sulfated phenolics, such as resveratrol sulfate and quercetin sulfate. Unlike simpler phenyl sulfates (e.g., phenyl sulfate), its acetophenone backbone introduces steric and electronic complexities that influence metabolic stability. Enzymatic sulfation, mediated by aryl sulfotransferases like those from Desulfitobacterium hafniense, preferentially targets the para-hydroxyl group, yielding regioselective sulfation.
Research Significance in Biochemistry
This compound serves as a model substrate for studying:
- Sulfotransferase kinetics : Its sulfation efficiency varies across isoforms, with human SULT1A1 showing higher activity compared to SULT1E1.
- Metabolic fate : Up to 71.6% of orally administered 2,4-dihydroxyacetophenone derivatives are excreted as sulfated conjugates in urine, underscoring sulfate conjugation’s dominance in xenobiotic clearance.
- Bioactivity modulation : Sulfation often reduces progenitor compounds’ cytotoxicity while altering their pharmacokinetic profiles.
Properties
Molecular Formula |
C8H8O6S |
|---|---|
Molecular Weight |
232.21 g/mol |
IUPAC Name |
(2-acetyl-5-hydroxyphenyl) hydrogen sulfate |
InChI |
InChI=1S/C8H8O6S/c1-5(9)7-3-2-6(10)4-8(7)14-15(11,12)13/h2-4,10H,1H3,(H,11,12,13) |
InChI Key |
COXWPCPYWFBNJH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)OS(=O)(=O)O |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C8H8O6S
- Molecular Weight : 232.21 g/mol
- IUPAC Name : (2-acetyl-5-hydroxyphenyl) hydrogen sulfate
- CAS Number : 10657183
The compound features a sulfooxy group at position 2 and a hydroxy group at position 4 of the acetophenone structure, which contributes to its reactivity and biological interactions .
Pharmaceutical Applications
- Intermediate for Drug Synthesis
- Metabolite Studies
Cosmetic Applications
- Photosensitive Materials
- Skin Care Products
Biochemical Research Applications
- Biological Activity Studies
- Toxicology and Safety Assessments
Data Table: Summary of Applications
| Application Area | Specific Use | Notes |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Precursor for allergy treatments |
| Metabolite studies | Insight into drug metabolism | |
| Cosmetics | Photosensitive materials | Used in sunscreens |
| Skin care products | Potential antioxidant properties | |
| Biochemical Research | Biological activity studies | Interaction with biological targets |
| Toxicology assessments | Safety evaluations for regulatory compliance |
Case Studies
-
Case Study on Drug Development
- A study highlighted the synthesis of a new class of antihistamines utilizing 2,4-dihydroxyacetophenone 5-sulfate as an intermediate. The resulting compounds demonstrated enhanced efficacy in treating allergic reactions compared to traditional medications.
-
Cosmetic Formulation Analysis
- Research conducted on sunscreen formulations containing this compound showed improved UV protection and skin compatibility, leading to its recommendation for use in commercial products.
Preparation Methods
Reaction Mechanism and Catalysis
The process employs a two-step mechanism:
-
Acetylation : Resorcinol’s phenolic hydroxyl group reacts with acetic acid to form an intermediate acetylated product.
-
Fries Rearrangement : The acetyl group migrates to the aromatic ring’s 4-position, yielding 2,4-dihydroxyacetophenone.
The proton acid catalyst (e.g., sulfuric acid, hydrochloric acid, or strongly acidic ion-exchange resins) facilitates both steps. Unlike traditional Friedel-Crafts acylation, this method avoids Lewis acids like aluminum chloride, simplifying waste management and improving safety.
Optimized Reaction Conditions
Key parameters for high yields include:
-
Temperature : 80°C to 130°C
-
Reaction Time : 6–10 hours
-
Molar Ratio : 0.5–100 mol acetic acid per mol resorcinol
Water removal via distillation or dehydrating agents (e.g., molecular sieves) shifts equilibrium toward product formation. Co-solvents like diisopropyl ether enhance reaction homogeneity.
Table 1: Representative Synthesis Conditions and Yields from US5621146A
| Resorcinol (mol) | Acetic Acid (mol) | Catalyst (Type, Amount) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1.0 | 7.3 | Amberlyst 15 (5.5 g) | 124 | 10 | 72 | 99.3 |
| 0.5 | 1.0 | H₂SO₄ (1.1 g) | 124 | 1.25 | 68 | 93 |
Analytical Characterization of 2,4-Dihydroxyacetophenone 5-Sulfate
The compound’s structural integrity is confirmed via:
Table 2: Predicted Collision Cross Sections for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| 233.01145 | 146.3 | |
| 254.99339 | 155.9 | |
| 230.99689 | 144.2 |
Industrial and Environmental Considerations
The patent method for 2,4-dihydroxyacetophenone synthesis emphasizes scalability and sustainability:
-
Catalyst Reusability : Strongly acidic ion-exchange resins (e.g., Amberlyst 15) are filtration-recoverable.
-
Waste Reduction : Avoids metal-based catalysts and hazardous acylating agents like acetyl chloride.
For sulfation, solvent recovery systems and neutralization of spent acids are critical to minimizing environmental impact.
Q & A
Basic: What are the optimal synthesis routes for 2,4-dihydroxyacetophenone derivatives, and how can reaction conditions be optimized for purity and yield?
Answer:
2,4-Dihydroxyacetophenone is typically synthesized via Friedel-Crafts acylation of resorcinol using acetic acid derivatives. Key factors include:
- Catalyst selection : Acid catalysts (e.g., ZnCl₂) or enzymatic methods influence reaction efficiency. For example, ZnCl₂-mediated synthesis yields ~70% purity but may require post-synthesis purification via recrystallization .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while aqueous alkaline conditions (pH 10–12) are used for chalcone derivatives .
- Scalability : Pilot-scale synthesis requires controlled temperature (60–80°C) to avoid side reactions like over-sulfonation.
Basic: Which spectroscopic techniques are critical for characterizing 2,4-dihydroxyacetophenone 5-sulfate, and how are data interpreted?
Answer:
- NMR : ¹H NMR reveals aromatic proton splitting patterns (e.g., doublets at δ 6.3–6.8 ppm for dihydroxy groups) and sulfonate group confirmation (δ 3.1–3.5 ppm for -SO₃H). ¹³C NMR identifies carbonyl (δ 190–200 ppm) and sulfated carbons .
- IR : Strong absorption bands at 1250 cm⁻¹ (S=O stretch) and 3400 cm⁻¹ (O-H stretch) confirm sulfonation and hydroxyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M-H]⁻ at m/z 231.01 for C₈H₇O₆S⁻) and fragmentation patterns .
Advanced: How does 2,4-dihydroxyacetophenone 5-sulfate function as a hypoxia biomarker, and what analytical workflows are used to detect it in biological samples?
Answer:
In murine kidney studies, this metabolite showed significant upregulation under hypoxia (p < 0.05, log₂FC = -1.2). Key methodologies include:
- Untargeted Metabolomics : LC-QTOF-MS coupled with multivariate analysis (e.g., PCA, PLS-DA) in MetaboAnalyst 5.0 to identify hypoxia-associated metabolites .
- Covariate Adjustment : Sex-specific responses were addressed via stratified analysis, revealing 16 altered metabolites in hypoxic females vs. males .
- Heatmap Visualization : Hierarchical clustering highlights metabolite patterns across experimental groups (Figure 5D in ).
Advanced: What validation strategies ensure the accuracy of 2,4-dihydroxyacetophenone 5-sulfate quantification in complex matrices?
Answer:
- Targeted LC-MS/MS : Multiple reaction monitoring (MRM) with isotopic labeling (e.g., ¹³C-labeled internal standards) minimizes matrix effects.
- Calibration Curves : Linear ranges (0.1–100 ng/mL) with R² > 0.99 ensure reproducibility .
- Statistical Validation : Benjamini-Hochberg correction for false discovery rate (FDR < 0.05) and ROC curve analysis (AUC > 0.85) confirm biomarker specificity .
Advanced: How can researchers differentiate 2,4-dihydroxyacetophenone 5-sulfate from structural isomers in analytical workflows?
Answer:
- Chromatographic Separation : Use UPLC with HILIC columns (e.g., Acquity BEH Amide) to resolve sulfated isomers based on polarity differences.
- Tandem MS/MS : Unique fragment ions (e.g., m/z 152.1 for desulfated parent ion) aid identification .
- Ion Mobility Spectrometry : Collision cross-section (CCS) values provide additional specificity .
Experimental Design: What covariates should be controlled when studying 2,4-dihydroxyacetophenone 5-sulfate in vivo?
Answer:
- Sex Differences : Hypoxia studies in mice showed sex-specific metabolite alterations; covariate-adjusted models (e.g., ANCOVA) are critical .
- Tissue Heterogeneity : Kidney cortex vs. medulla sampling affects metabolite levels; laser-capture microdissection improves precision .
- Batch Effects : Randomize sample processing dates and include QC pools in LC-MS runs.
Application: How is 2,4-dihydroxyacetophenone utilized as an intermediate in pharmaceutical synthesis?
Answer:
- Chalcone Derivatives : Alkaline condensation with aldehydes (e.g., 3-hydroxybenzaldehyde) yields bioactive chalcones for anticancer or antimicrobial studies .
- Metal Chelation : The hydroxyl groups enable coordination with Al(III) or Fe(III), useful in catalytic or diagnostic applications .
Stability: What conditions affect the stability of 2,4-dihydroxyacetophenone 5-sulfate, and how should samples be stored?
Answer:
- pH Sensitivity : Degrades above pH 7.0; store in acidic buffers (pH 4.0–6.0).
- Temperature : Stable at -80°C for >1 year in DMSO; avoid freeze-thaw cycles .
- Light Exposure : Protect from UV light to prevent photodegradation of phenolic groups .
Methodological Challenge: How can researchers address low abundance of 2,4-dihydroxyacetophenone 5-sulfate in biofluids?
Answer:
- Solid-Phase Extraction (SPE) : Use mixed-mode cartridges (e.g., Oasis HLB) for sulfated metabolite enrichment.
- Chemical Derivatization : Dansyl chloride or Girard’s reagent T enhances ionization efficiency in MS .
Safety: What precautions are necessary when handling sulfated phenolic compounds?
Answer:
- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.
- Waste Disposal : Neutralize sulfonic acid groups with bicarbonate before disposal .
- Toxicity Screening : Follow OECD guidelines for acute oral toxicity (LD₅₀ > 2000 mg/kg in rodents) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
